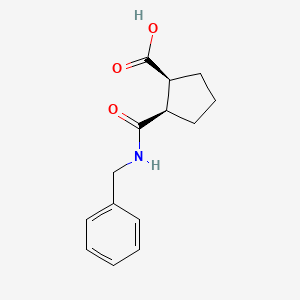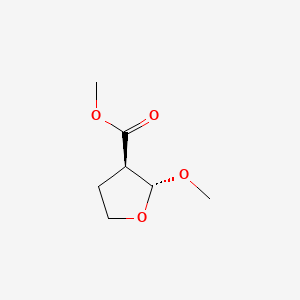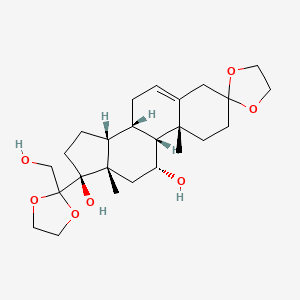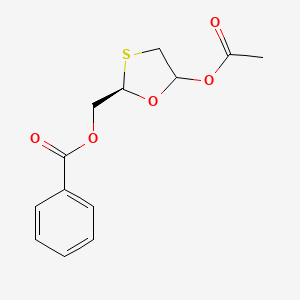
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is a compound that has garnered significant interest in scientific research due to its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, imidazole ring, and ribofuranosyl moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like water or organic solvents depending on the desired reaction.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the imidazole ring. Substitution reactions can result in the formation of alkylated or acylated derivatives of the compound.
Scientific Research Applications
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. One of the primary targets is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound activates AMPK by mimicking the effects of AMP, leading to the phosphorylation and activation of the kinase. This activation results in various downstream effects, including the inhibition of inflammatory pathways and the promotion of anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate
- 5-Amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid
Uniqueness
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is unique due to its specific structure, which combines an imidazole ring with a ribofuranosyl moiety. This unique structure allows it to interact with various biological targets and pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
53459-67-9 |
|---|---|
Molecular Formula |
C₉H₁₂N₃NaO₆ |
Molecular Weight |
281.2 |
Synonyms |
5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Monosodium Salt; Sodium 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



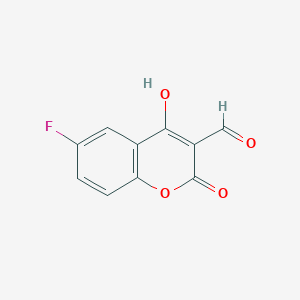
![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

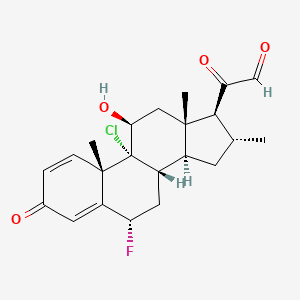
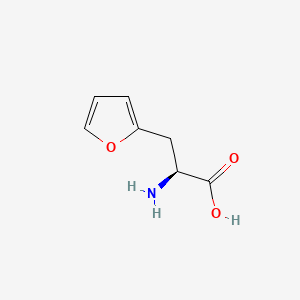
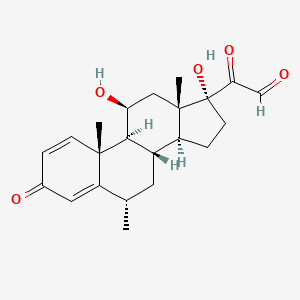
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
